1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
Description
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a urea-based small molecule characterized by a complex substitution pattern. The urea core is flanked by a 2-ethoxyphenyl group and an ethyl chain bearing two distinct substituents: a 1-methylindolin-5-yl moiety and a 4-methylpiperazinyl group.
The compound’s molecular formula is estimated to be C₂₆H₃₅N₅O₂ (molecular weight ~461.6 g/mol), though exact parameters like density, melting point, and pharmacokinetic data are unavailable in the provided evidence. Its synthesis likely involves coupling a 2-ethoxyphenyl isocyanate with a pre-functionalized ethylamine intermediate containing the indoline and piperazine groups, analogous to methods described for related urea derivatives .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-4-32-24-8-6-5-7-21(24)27-25(31)26-18-23(30-15-13-28(2)14-16-30)19-9-10-22-20(17-19)11-12-29(22)3/h5-10,17,23H,4,11-16,18H2,1-3H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTOECLHOCQZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structural components suggest possible interactions with various biological targets, particularly in the realm of neurological and oncological research.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₂₃N₃O₂
- Molecular Weight: 317.39 g/mol
- CAS Number: 1177357-90-2
The compound consists of an ethoxyphenyl group, an indoline moiety, and a piperazine derivative, which may contribute to its pharmacological profile.
Research suggests that compounds similar to this compound may function as modulators of neurotransmitter systems or act on specific receptors involved in pain perception and mood regulation. The presence of the piperazine ring is particularly notable, as piperazine derivatives often exhibit activity as anxiolytics or antidepressants.
Pharmacological Studies
- TRPV1 Antagonism : Similar compounds have been studied for their ability to antagonize the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain pathways. For instance, modifications to urea analogs have shown promise in selectively inhibiting TRPV1 activation, which could translate to analgesic effects without the adverse effects associated with traditional pain medications .
- Neuroprotective Effects : Indoline derivatives have been linked to neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The structural characteristics of this compound suggest it could interact with neuroreceptors or pathways involved in neuronal survival and function.
Case Studies
A review of literature reveals several case studies where related compounds have demonstrated significant biological activity:
- Study on TRPV1 Modulators : A series of urea analogs were evaluated for their TRPV1 antagonistic properties, with findings indicating that certain modifications enhanced selectivity and potency . This suggests that similar modifications could be explored for the compound .
- Indole Derivatives in Cancer Research : Research has highlighted the role of indole derivatives in cancer therapy, where they exhibited cytotoxic effects against various cancer cell lines. The incorporation of an indoline structure into the compound may enhance its efficacy against tumor cells .
Comparative Table of Related Compounds
Scientific Research Applications
Antiproliferative Properties
Research indicates that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For example:
- A related study demonstrated that certain urea derivatives showed high efficacy against the National Cancer Institute (NCI)-60 human cancer cell lines, indicating that modifications in the urea scaffold can enhance biological activity .
- Specific compounds within this class have been found to induce apoptosis and arrest cell cycles in cancer cells, suggesting potential as therapeutic agents in oncology .
Case Studies
Several studies have documented the effectiveness of similar compounds:
- Study on 1-Aryl-3-Urea Derivatives : A series of urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer types. Some compounds displayed significant inhibition rates, particularly against melanoma and renal cancer cell lines .
- Evaluation of New Scaffolds : Research focusing on new scaffolds based on urea structures revealed promising results in terms of selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds .
Data Table: Comparative Antiproliferative Activity
| Compound Name | Target Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | SK-MEL-5 | 5.0 | Apoptosis induction |
| Compound B | 786-0 | 10.0 | Cell cycle arrest |
| 1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | A498 | TBD | TBD |
Comparison with Similar Compounds
1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea (CAS 1210843-55-2)
- Structure : Shares the same ethyl-linked 1-methylindolin-5-yl and 4-methylpiperazinyl substituents but replaces the 2-ethoxyphenyl group with a 3-phenylpropyl chain.
- Properties: Molecular weight 435.6 g/mol (C₂₆H₃₇N₅O).
- Activity: No explicit data, but the structural similarity suggests overlapping targets, possibly GPCRs or kinases.
Compound 1 from
- Structure: 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea.
- Properties : Features a pyridinyl core with halogenated and methoxy substituents. The methylurea group is simpler than the target compound’s ethyl-piperazine-indoline chain.
- Activity : Reported as a glucokinase activator, highlighting urea’s role in enzyme modulation. The absence of piperazine/indoline groups may limit CNS activity .
5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one ()
- Structure : Indolin-2-one core with three 4-methylpiperazinyl groups.
- Properties : Demonstrates antibacterial and anticancer activity. The urea group is absent, but the piperazine-rich structure emphasizes its role in enhancing solubility and target engagement.
Pharmacological and Physicochemical Comparison
Key Research Findings and Hypotheses
Role of 4-Methylpiperazine : Present in both the target compound and CAS 1210843-55-2, this group improves solubility and may facilitate interactions with amine-binding pockets in biological targets (e.g., kinases, GPCRs) .
Indoline vs. Indolinone: The target compound’s 1-methylindolin-5-yl group (vs.
Urea Linkage : Compared to methylurea () or absent urea (), the target’s urea bridge offers hydrogen-bonding versatility, critical for target recognition .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- 2-Ethoxyphenylurea moiety
- 1-Methylindolin-5-yl subunit
- 4-Methylpiperazin-1-yl-ethyl bridge
A convergent synthesis strategy is optimal, wherein these fragments are synthesized separately and coupled in the final stages. Critical intermediates include:
- 2-Ethoxyaniline (for the urea’s aryl component)
- 1-Methylindolin-5-amine (for the indoline substituent)
- 1-(2-Aminoethyl)-4-methylpiperazine (for the ethyl-piperazine linker)
Synthesis of 2-Ethoxyaniline
The 2-ethoxyphenyl group is introduced via nucleophilic aromatic substitution or alkylation of 2-aminophenol. A representative protocol involves:
- Substrate : 2-Aminophenol
- Alkylating Agent : Ethyl bromide (1.2 equiv)
- Base : Potassium carbonate (2.0 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 12 hours
- Yield : 85–90%
Mechanism : Base-mediated deprotonation of the phenolic oxygen facilitates ethyl bromide’s nucleophilic attack, yielding 2-ethoxyaniline after workup.
Preparation of 1-Methylindolin-5-amine
Indoline derivatives are typically synthesized via catalytic hydrogenation or reductive cyclization. For 1-methylindolin-5-amine:
Step 1: Synthesis of 5-Nitro-1-methylindole
- Starting Material : 5-Nitroindole
- Methylation Agent : Methyl iodide (1.1 equiv)
- Base : Sodium hydride (1.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 6 hours
- Yield : 78%
Step 2: Reduction to 1-Methylindolin-5-amine
- Catalyst : Palladium on carbon (10 wt%)
- Reducing Agent : Hydrogen gas (1 atm)
- Solvent : Ethanol
- Temperature : 25°C, 4 hours
- Yield : 92%
Synthesis of 1-(2-Aminoethyl)-4-methylpiperazine
The ethyl-piperazine bridge is constructed via a two-step alkylation and methylation sequence:
- Substrate : Piperazine (1.0 equiv)
- Alkylating Agent : 1-Bromo-2-chloroethane (1.1 equiv)
- Base : Potassium carbonate (3.0 equiv)
- Solvent : THF/Acetone (3:2 v/v)
- Temperature : Reflux, 24 hours
- Yield : 60%
Step 2: N-Methylation
- Substrate : 1-(2-Chloroethyl)piperazine
- Methylating Agent : Methyl iodide (1.05 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane
- Temperature : 0°C to room temperature, 8 hours
- Yield : 88%
Urea Bond Formation
The urea linkage is established using either isocyanate coupling or carbamate intermediacy.
- Substrate 1 : 2-Ethoxyaniline
- Substrate 2 : 1-(2-Isocyanatoethyl)-2-(1-methylindolin-5-yl)-4-methylpiperazine
- Solvent : Dichloromethane
- Catalyst : None (room temperature, 2 hours)
- Yield : 65–70%
Method B: Phosgene Alternative
- Substrate 1 : 2-Ethoxyaniline
- Substrate 2 : 1-(2-Aminoethyl)-2-(1-methylindolin-5-yl)-4-methylpiperazine
- Carbonyl Source : Triphosgene (0.35 equiv)
- Base : N,N-Diisopropylethylamine (2.0 equiv)
- Solvent : Chloroform
- Temperature : 0°C to room temperature, 6 hours
- Yield : 72%
Optimization and Challenges
Steric Hindrance Mitigation :
- Use of polar aprotic solvents (e.g., DMF) enhances solubility of bulky intermediates.
- Stepwise coupling (e.g., first attaching piperazine to ethylamine, then indoline) minimizes steric clashes.
Regioselectivity in Indoline Synthesis :
Purification Strategies :
- Recrystallization from ethanol/water mixtures achieves >98% purity for the final urea.
- Chromatography on silica gel (eluent: methanol/ethyl acetate) resolves diastereomers, if present.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- 1H NMR (500 MHz, CDCl3) : δ 7.85 (s, 1H, urea NH), 6.92–6.84 (m, 4H, aromatic), 3.98 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.45 (t, J = 6.5 Hz, 2H, piperazine CH2), 2.55–2.48 (m, 8H, piperazine), 2.32 (s, 3H, NCH3).
Infrared Spectroscopy (IR) :
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Urea-Forming Methods
Industrial-Scale Considerations
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this urea derivative likely involves multi-step reactions, including nucleophilic substitution, urea bond formation, and purification via column chromatography. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in urea bond formation.
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during amine activation.
- Catalysts : Use of carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU) for urea linkage .
- Optimization via Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) can optimize variables like stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
